

Application Notes and Protocols: Quantitative Electroencephalography (qEEG) for Tak-071 Studies

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Compound of Interest					
Compound Name:	Tak-071				
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Introduction

These application notes provide a comprehensive protocol for the use of quantitative electroencephalography (qEEG) in clinical studies of **Tak-071**, a muscarinic M1 receptor positive allosteric modulator. qEEG is a sensitive, non-invasive method for assessing the pharmacodynamic effects of neurotherapeutics on brain function.[1][2][3] By quantifying changes in brain electrical activity, qEEG can serve as a valuable translational biomarker to demonstrate target engagement and inform dose selection in drug development.[2] This document outlines the rationale for using qEEG with **Tak-071**, a detailed experimental protocol, data analysis guidelines, and expected outcomes based on preclinical and early clinical findings.

Tak-071 is designed to have low cooperativity with acetylcholine and has shown potential in improving cognitive function.[4] Preclinical studies in cynomolgus monkeys have demonstrated that **Tak-071** can attenuate scopolamine-induced changes in qEEG power spectra, suggesting its utility as a translational biomarker. A first-in-human study provided direct evidence of qEEG modulation by **Tak-071** in healthy subjects.

Rationale for qEEG in Tak-071 Studies



The muscarinic M1 receptor is a key target for treating cognitive impairment in conditions like Alzheimer's disease and Parkinson's disease, as it is highly expressed in brain regions crucial for cognitive function such as the frontal cortex and hippocampus. qEEG is particularly well-suited for evaluating the effects of M1 receptor modulators for several reasons:

- Target Engagement: Changes in specific qEEG frequency bands can provide objective evidence of Tak-071's engagement with the M1 receptor and its downstream effects on cortical activity.
- Dose-Response Relationship: qEEG can help establish a dose-response relationship by quantifying the magnitude of change in brain activity at different doses of **Tak-071**.
- Translational Biomarker: qEEG findings from human studies can be compared with preclinical data to establish a translational link, strengthening the evidence for the drug's mechanism of action.
- Patient Stratification: Baseline qEEG patterns could potentially be used to identify patient subpopulations who are more likely to respond to Tak-071 treatment.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the first-in-human study of **Tak-071**.

Table 1: Effects of Single Doses of **Tak-071** on qEEG Power Spectra

Dose Range	Condition	Brain Region	Frequency Band	Observed Effect
40-80 mg	Eyes Open	Posterior	7-9 Hz (Alpha)	Increased Power
120-160 mg	Eyes Open & Closed	Central-Posterior	16-18 Hz (Beta)	Increased Power
120-160 mg	Eyes Open & Closed	Central-Posterior	2-4 Hz (Delta/Theta)	Reduced Power

Table 2: Effects of Tak-071 on Functional Connectivity



Dose	Co-administration	Condition	Observed Effect
High Doses	None	Eyes Closed	Significantly Reduced Functional Connectivity
High Doses	Donepezil	Eyes Closed	Enhanced Functional Connectivity

Experimental Protocol

This protocol is designed to ensure the acquisition of high-quality, reliable qEEG data for **Tak-071** clinical trials, in line with established guidelines.

Participant Preparation

- Inclusion/Exclusion Criteria: Participants should be screened for neurological and psychiatric conditions, as well as use of medications that could affect EEG readings.
- Instructions to Participants:
 - Avoid caffeine and alcohol for 24 hours prior to the EEG recording.
 - Get a normal night's sleep before the study day.
 - Wash and dry hair on the day of the recording, avoiding any hair products.
- Informed Consent: Obtain written informed consent from all participants after a thorough explanation of the procedures.

Data Acquisition

- EEG System: Use a high-density EEG system with at least 19 scalp electrodes, placed according to the International 10-20 system.
- Recording Environment: Conduct recordings in a quiet, dimly lit, and electrically shielded room to minimize environmental artifacts.
- Recording Procedure:



- Seat the participant comfortably in a reclining chair.
- \circ Apply the EEG cap and ensure electrode impedances are below 5 k Ω .
- Record a minimum of 10 minutes of resting-state EEG with eyes open, followed by 10 minutes with eyes closed.
- During the eyes-open condition, have the participant focus on a fixation point to reduce eye movements.
- During the eyes-closed condition, ensure the participant remains awake.
- Monitor the raw EEG signal in real-time to identify and minimize artifacts.

Signal Processing and Analysis

- Data Preprocessing:
 - Filtering: Apply a band-pass filter (e.g., 0.5-50 Hz) to the raw EEG data.
 - Artifact Identification and Removal: Visually inspect the data for artifacts such as eye blinks, muscle activity, and electrode pop. Employ automated artifact removal techniques (e.g., Independent Component Analysis - ICA) for objective and reproducible cleaning.
 - Epoching: Segment the continuous EEG data into short epochs (e.g., 2-4 seconds).
- Quantitative Analysis:
 - Spectral Analysis: Use Fast Fourier Transform (FFT) to calculate the power spectral density (PSD) for each epoch and electrode. Average the PSD across epochs for each condition (eyes open, eyes closed).
 - Frequency Bands: Analyze the power in standard frequency bands: Delta (1-4 Hz), Theta (4-8 Hz), Alpha (8-12 Hz), and Beta (12-30 Hz). Based on prior **Tak-071** findings, also analyze the specific bands of 2-4 Hz, 7-9 Hz, and 16-18 Hz.
 - Source Localization: Use techniques like low-resolution electromagnetic tomographic analysis (LORETA) to identify the 3D source of brain activity.



• Functional Connectivity: Calculate measures of functional connectivity (e.g., coherence, phase lag index) between different brain regions.

Visualizations Tak-071 Signaling Pathway

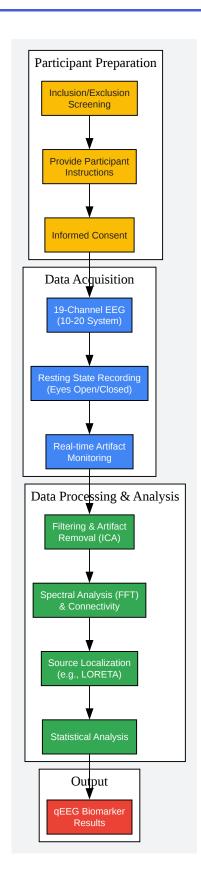


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Caption: Signaling pathway of **Tak-071** as a positive allosteric modulator of the M1 receptor.

qEEG Experimental Workflow





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Caption: Experimental workflow for qEEG studies of **Tak-071**.



Conclusion

The use of qEEG in **Tak-071** studies offers a powerful and objective method to assess the central nervous system effects of this novel M1 receptor positive allosteric modulator. The protocol outlined in these application notes provides a standardized framework for acquiring and analyzing qEEG data, ensuring consistency and comparability across studies. The specific qEEG signatures identified in early clinical trials of **Tak-071**, such as increased alpha and beta power and decreased delta/theta power, can serve as key biomarkers for future investigations into the therapeutic potential of this compound for cognitive impairment. Adherence to these guidelines will facilitate the generation of robust and reliable data to support the clinical development of **Tak-071**.

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